

# Molecular weight and mass spectrometry of Apalutamide-d7

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of **Apalutamide-d7** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of **Apalutamide-d7**. **Apalutamide-d7** is the deuterated form of Apalutamide, a potent non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2][3] Due to its structural similarity and mass difference, **Apalutamide-d7** serves as an ideal internal standard (IS) for the quantitative analysis of Apalutamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

# Molecular Properties of Apalutamide and Apalutamide-d7

**Apalutamide-d7** is synthesized by incorporating seven deuterium atoms into the Apalutamide structure. Specifically, four deuterium atoms replace hydrogen atoms on the diazaspirooctane ring, and three replace the hydrogens on the N-methyl group.[5] This isotopic labeling results in a predictable mass shift, which is fundamental for its use in mass spectrometry-based quantification, without altering its chemical properties.

The key molecular properties of both unlabeled Apalutamide and its deuterated analog are summarized below for comparison.



| Property          | Apalutamide                                                                                                                                    | Apalutamide-d7                                                                                                                                              |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 4-[7-[6-cyano-5-<br>(trifluoromethyl)pyridin-3-yl]-8-<br>oxo-6-sulfanylidene-5,7-<br>diazaspiro[3.4]octan-5-yl]-2-<br>fluoro-N-methylbenzamide | 4-(7-(6-Cyano-5-<br>(trifluoromethyl)pyridin-3-yl)-8-<br>oxo-6-thioxo-5,7-<br>diazaspiro(3.4)octan-5-yl-<br>1,1,3,3-d4)-2-fluoro-N-(methyl-<br>d3)benzamide |
| Molecular Formula | C21H15F4N5O2S                                                                                                                                  | C21H8D7F4N5O2S                                                                                                                                              |
| Molecular Weight  | 477.44 g/mol                                                                                                                                   | 484.48 g/mol                                                                                                                                                |
| CAS Number        | 956104-40-8                                                                                                                                    | 956104-40-8 (Unlabeled)                                                                                                                                     |

## **Mass Spectrometry Analysis**

Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is the standard for quantifying Apalutamide in pharmacokinetic studies, with **Apalutamide-d7** used as the internal standard. The analysis involves monitoring the transition of a specific precursor ion to a product ion.

In positive electrospray ionization (ESI+), the precursor ion is typically the protonated molecule, [M+H]<sup>+</sup>. For **Apalutamide-d7**, with a molecular weight of 484.48, the expected precursor ion is m/z 485.5. The fragmentation pattern is analogous to that of unlabeled Apalutamide.



| Analyte        | Precursor lon<br>([M+H]+) | Product Ion                                                 | Notes                                                                                                                |
|----------------|---------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Apalutamide    | m/z 478.1                 | m/z 450.1                                                   | Corresponds to the loss of a carbonyl group (-CO).                                                                   |
| m/z 478.1      | m/z 447.1                 | Corresponds to the loss of the N-methyl group and fluorine. |                                                                                                                      |
| m/z 476.1      | m/z 419.1                 | Transition used in a validated LC-MS/MS method.             |                                                                                                                      |
| Apalutamide-d3 | m/z 481.0                 | m/z 453.0                                                   | Transition for a d3-<br>labeled internal<br>standard, showing<br>loss of CO.                                         |
| Apalutamide-d7 | m/z 485.5                 | m/z 457.5                                                   | Predicted transition<br>based on the loss of a<br>carbonyl group (-CO),<br>analogous to<br>unlabeled<br>Apalutamide. |

Below is a diagram illustrating the proposed mass fragmentation pathway for **Apalutamide-d7**.





Click to download full resolution via product page

Proposed fragmentation of **Apalutamide-d7** in positive ESI-MS/MS.

### **Experimental Protocols**

A validated LC-MS/MS method is crucial for the accurate quantification of Apalutamide and its metabolites in biological samples, such as human plasma. The following is a representative protocol synthesized from published methodologies.

#### **Sample Preparation (Protein Precipitation)**

- Thaw plasma samples (calibration standards, quality control samples, and patient samples) at room temperature.
- Vortex the samples for 3 minutes.
- Pipette 50 μL of the plasma sample into a clean microcentrifuge tube.
- Add 10 μL of the **Apalutamide-d7** internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add 100 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for an additional 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer 100 µL of the clear supernatant into an autosampler vial for analysis.

#### **Liquid Chromatography Conditions**

- LC System: Agilent 1200 series or equivalent.
- Column: Atlantis dC18 (e.g., 50 x 4.6 mm, 5 μm) or Acquity CSH C18 (e.g., 100 x 2.1 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.



- Flow Rate: 0.8 mL/min.
- Gradient: Isocratic elution with 20:80 (v/v) of Mobile Phase A and B is often used.
- Injection Volume: 1.0 10 μL.
- Column Temperature: 45-55°C.
- Run Time: Approximately 3-7 minutes.

### **Mass Spectrometry Conditions**

- Mass Spectrometer: Sciex API 5500 or Agilent 6460 triple-quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Ion Spray Voltage: 5500 V.
- Source Temperature: 500°C.
- Gas Settings (Typical):
  - o Curtain Gas (CUR): 40 psi.
  - Nebulizer Gas (GAS1): 50 psi.
  - Auxiliary Gas (GAS2): 50 psi.
  - Collision Gas (CAD): Medium.

The workflow for sample analysis is depicted in the diagram below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. journals.indexcopernicus.com [journals.indexcopernicus.com]



- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apalutamide D7 | CAS No- 956104-40-8 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- To cite this document: BenchChem. [Molecular weight and mass spectrometry of Apalutamide-d7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366656#molecular-weight-and-mass-spectrometry-of-apalutamide-d7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com